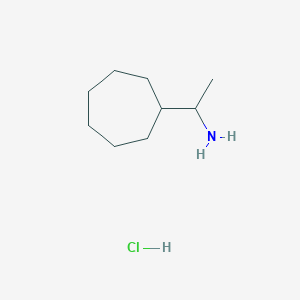

1-Cycloheptylethan-1-amine hydrochloride

Description

BenchChem offers high-quality 1-Cycloheptylethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cycloheptylethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cycloheptylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTQXHLLVKOQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 1-Cycloheptylethan-1-amine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 1-Cycloheptylethan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the (CAS No. for (1S)-enantiomer: 177859-53-9).[1][2] Due to the limited availability of direct experimental data for this specific molecule, this document integrates known information from suppliers with data from structurally similar cycloalkyl amine hydrochlorides. Furthermore, it offers detailed, field-proven experimental protocols for the determination of key properties such as melting point, solubility, and pKa. Predicted spectroscopic characteristics and a plausible synthetic route are also discussed to provide a complete scientific profile for researchers and drug development professionals.

Introduction and Chemical Identity

1-Cycloheptylethan-1-amine hydrochloride is a primary amine salt. The presence of a chiral center at the carbon adjacent to the amine group means it can exist as a racemate or as individual enantiomers. The cycloheptyl moiety, a seven-membered aliphatic ring, imparts significant lipophilicity. As a hydrochloride salt, the compound is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base form.[3] Its structural analogues, particularly those with smaller cycloalkyl rings (cyclopropyl to cyclohexyl), have been utilized as building blocks in medicinal chemistry.[4][5] This guide will focus on the properties of the hydrochloride salt, providing a foundational understanding for its use in research and development.

dot graph "chemical_structure" { layout="neato"; node [shape=none, margin=0]; edge [style=bold];

}

Caption: 2D Structure of 1-Cycloheptylethan-1-ammonium chloride.

Core Physicochemical Properties

A summary of known and predicted physicochemical data is presented below. Direct experimental data for the title compound is sparse; therefore, a comparative analysis with smaller cycloalkyl analogues is provided to establish expected trends.

Identification and Known Properties

| Property | Value | Source |

| Chemical Name | 1-Cycloheptylethan-1-amine hydrochloride | - |

| CAS Number | 177859-53-9 ((1S)-enantiomer) | [1][2] |

| Molecular Formula | C₉H₂₀ClN | [1] |

| Molecular Weight | 177.71 g/mol | [1] |

| Physical Form | Solid | |

| Purity | >95% (typical from suppliers) | [1] |

| Storage Conditions | Inert atmosphere, room temperature | [6] |

Comparative Analysis with Analogues

Analysis of related cycloalkyl-ethan-1-amine hydrochlorides reveals trends that can inform expectations for the cycloheptyl derivative. As the size of the cycloalkyl ring increases, the lipophilicity and molecular weight increase, which can influence properties like melting point and solubility.

| Compound | Molecular Weight ( g/mol ) | Known Properties / Safety Notes |

| 1-Cyclopropylethan-1-amine hydrochloride | 121.61 | Data available from commercial suppliers.[7] |

| 1-Cyclobutylethan-1-amine hydrochloride | 135.64 | Data available for (1S)-enantiomer.[8] |

| 1-Cyclopentylethan-1-amine hydrochloride | 149.67 | Data available from commercial suppliers. |

| (S)-1-Cyclohexylethan-1-amine hydrochloride | 163.69 | Solid. Safety: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), GHS07 pictogram. |

| 1-Cycloheptylethan-1-amine hydrochloride | 177.71 | Data is limited. Properties are expected to follow the trend of increasing lipophilicity. |

Experimental Protocols for Physicochemical Characterization

Given the absence of comprehensive data, the following section provides detailed, standardized protocols for determining the key .

Determination of Melting Point

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities typically depress and broaden the melting range. For an ionic compound like an amine hydrochloride, the melting point is expected to be relatively high due to strong ionic lattice forces.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., Mel-Temp or similar).

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20°C/min) to find an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a new sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

dot graph "melting_point_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

}

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Causality: Solubility is governed by the principle "like dissolves like." As an amine salt, the compound possesses both a polar, ionic head (ammonium chloride) and a nonpolar, lipophilic tail (cycloheptylethyl group). Its solubility will therefore be a balance between these two features. It is expected to be soluble in polar protic solvents like water and alcohols, and in acidic aqueous solutions where the amine remains protonated.[3][9] Solubility in nonpolar organic solvents is expected to be low.

Methodology: Qualitative and Semi-Quantitative Solubility Testing

-

Solvent Selection: Prepare test tubes with 1 mL of various solvents, including:

-

Deionized Water

-

Ethanol

-

Methanol

-

5% Aqueous HCl[9]

-

Dichloromethane (DCM)

-

Hexanes

-

-

Sample Addition: Add approximately 10 mg of the compound to each test tube.

-

Observation at Room Temperature: Vigorously stir or vortex each tube for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or is insoluble.

-

Effect of Heating (for sparingly soluble samples): Gently warm the tubes containing partially soluble or insoluble samples in a water bath to observe any change in solubility.

-

Classification:

-

Soluble: >10 mg/mL

-

Sparingly Soluble: 1-10 mg/mL

-

Insoluble: <1 mg/mL

-

-

Self-Validation: The compound's solubility in 5% HCl confirms its basic amine character.[3][9] In contrast, low solubility in a nonpolar solvent like hexanes validates the dominance of its polar salt nature.

dot graph "solubility_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

}

Caption: Workflow for Solubility Determination.

Determination of pKa

Causality: The pKa is the negative log of the acid dissociation constant for the protonated amine (R-NH₃⁺). It is a quantitative measure of the amine's basicity. A higher pKa value corresponds to a stronger base (a weaker conjugate acid). For primary alkylamines, pKa values are typically in the range of 9-11.[10] Potentiometric titration is the gold standard for pKa determination as it directly measures the pH change during neutralization.[10][11][12]

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh approximately 20-50 mg of 1-Cycloheptylethan-1-amine hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

-

Titration Setup:

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Immerse a calibrated combination pH electrode in the solution.

-

Use a magnetic stirrer for continuous mixing.

-

-

Titrant: Use a standardized solution of a strong base, such as 0.1 M NaOH, as the titrant.

-

Data Acquisition: Add the titrant in small, precise increments (e.g., 0.1 mL) using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection) from the curve or its first derivative.

-

The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

-

-

Trustworthiness: The clear sigmoidal shape of the titration curve provides internal validation of the measurement. The experiment should be repeated to ensure reproducibility.

dot graph "pka_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

}

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Profile

No published spectra for 1-Cycloheptylethan-1-amine hydrochloride were found. This section describes the expected spectroscopic features based on its chemical structure and general principles of spectroscopy for primary amine salts.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for ¹H and ¹³C NMR analysis.

-

¹H NMR (Predicted):

-

-NH₃⁺ Protons: A broad singlet, typically downfield. This signal will disappear upon the addition of a drop of D₂O due to proton-deuterium exchange, which is a key diagnostic feature for exchangeable protons.[13][14]

-

-CH(NH₃⁺)- Proton: A multiplet, deshielded by the adjacent ammonium group, expected around 3.0-3.5 ppm.

-

Cycloheptyl Protons: A series of complex, overlapping multiplets in the aliphatic region, likely between 1.0-2.0 ppm.

-

-CH₃ Protons: A doublet coupled to the adjacent methine proton, expected further upfield around 1.2-1.5 ppm.

-

-

¹³C NMR (Predicted):

-

-CH(NH₃⁺)- Carbon: Expected in the range of 50-60 ppm.

-

Cycloheptyl Carbons: Multiple signals in the aliphatic region, typically between 25-45 ppm.

-

-CH₃ Carbon: A signal in the upfield region, likely around 15-20 ppm.

-

Infrared (IR) Spectroscopy

Protocol: The spectrum can be obtained from a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorption Bands:

-

N-H Stretching: A very strong and broad absorption band is expected in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in a primary ammonium salt.[16][17] This broadness is due to extensive hydrogen bonding in the solid state.

-

N-H Bending (Asymmetric): A medium to strong band around 1600-1575 cm⁻¹.[15]

-

C-H Stretching: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

-

C-N Stretching: A weaker absorption in the 1250–1020 cm⁻¹ region.[15]

-

Mass Spectrometry (MS)

Protocol: Analysis is typically performed on the free base. The hydrochloride salt can be analyzed directly using Electrospray Ionization (ESI), where the cationic species [M]+ would be observed. For Electron Ionization (EI), the sample would be neutralized first.

-

Expected Fragmentation (of the free base, C₉H₁₉N, MW 141.26):

-

Molecular Ion (M⁺): A peak at m/z = 141. The odd molecular weight is consistent with the Nitrogen Rule for a compound containing a single nitrogen atom.[14]

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of the cycloheptyl radical, leading to a stable iminium ion at m/z = 44 . This is often the base peak in the spectrum.

-

Proposed Synthetic Pathway

A scalable and reliable synthesis is crucial for the practical application of this compound. While a specific synthesis for 1-Cycloheptylethan-1-amine hydrochloride is not detailed in readily available literature, a robust pathway can be proposed based on established methods for similar amines, such as reductive amination.

Proposed Route: Reductive Amination of 1-Acetylcycloheptane

-

Step 1: Imine Formation: 1-Acetylcycloheptane (the corresponding ketone) is reacted with ammonia or an ammonia source (like ammonium acetate) to form the intermediate imine. This is an equilibrium reaction, often driven forward by the removal of water.

-

Step 2: Reduction: The imine is reduced in situ to the primary amine, 1-Cycloheptylethan-1-amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).

-

Step 3: Salt Formation: The resulting free base amine is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol). A solution of hydrogen chloride (e.g., HCl in diethyl ether) is then added, causing the 1-Cycloheptylethan-1-amine hydrochloride to precipitate as a solid.[5]

-

Step 4: Isolation and Purification: The precipitated solid is isolated by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.

dot graph "synthesis_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [color="#5F6368"];

}

Caption: Proposed Synthesis via Reductive Amination.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 1-Cycloheptylethan-1-amine hydrochloride. However, based on the data for the closely related (S)-1-Cyclohexylethan-1-amine hydrochloride, the following hazards should be assumed:

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Conclusion

1-Cycloheptylethan-1-amine hydrochloride is a chemical building block for which comprehensive public data is limited. This guide consolidates the available information and provides a clear, actionable framework for its full physicochemical characterization. By leveraging comparative data from structural analogues and employing the detailed experimental protocols herein, researchers and drug development professionals can confidently generate the necessary data to support their work. The proposed spectroscopic characteristics and synthetic pathway further equip scientists with the tools needed to identify, produce, and utilize this compound effectively.

References

-

Thoreauchem. (1S)-1-cycloheptylethan-1-amine hydrochloride-177859-53-9. [Link]

-

Cabana, A. & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry. [Link]

-

Wikipedia. Amine. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). [Link]

-

Studylib. Amine Functional Group Tests: Organic Chemistry Lab Manual. [Link]

-

Cabana, A. & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. [Link]

-

Chegg. Solved Solubility Tests The solubility of the unknown in HCl. (2020). [Link]

-

Al-Tarawneh, S. A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Liquids. [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

-

Future4200. Chapter 11 - Amines. [Link]

-

University of Calgary. IR: amines. [Link]

-

De Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

-

Van der Veken, B. J., et al. (2005). Determination of pKa values. Journal of Chemical Education. [Link]

-

Embibe. Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023). [Link]

-

Science Ready. All You Need to Know About Amines & Amides | HSC Chemistry. [Link]

-

University of Glasgow. Melting point determination. [Link]

-

Scribd. Test of Amine & Amide - Hydrochloric Acid. [Link]

- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). [Link]

-

Modgraph Consultants. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007). [Link]

-

MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2023). [Link]

-

ResearchGate. Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. (2025). [Link]

-

SlideShare. Determination of melting and boiling points. [Link]

-

PubChem. (1S)-1-cyclobutylethan-1-amine hydrochloride. [Link]

-

Organic Syntheses. cyclohexylidenecyclohexane. [Link]

Sources

- 1. (1S)-1-cycloheptylethan-1-amine hydrochloride-177859-53-9 - Thoreauchem [thoreauchem.com]

- 2. (1S)-1-cycloheptylethan-1-amine hydrochloride | 177859-53-9 [chemicalbook.com]

- 3. studylib.net [studylib.net]

- 4. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 177859-52-8|(S)-1-Cyclohexylethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 7. (1-CYCLOPROPYLETHYL)AMINE HYDROCHLORIDE | 42390-64-7 [chemicalbook.com]

- 8. (1S)-1-cyclobutylethan-1-amine hydrochloride | C6H14ClN | CID 56963205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Solved Solubility Tests The solubility of the unknown in HCl | Chegg.com [chegg.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amine - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 1-Cycloheptylethan-1-amine Hydrochloride

This guide provides a comprehensive, technically-grounded framework for the structural elucidation and purity assessment of 1-Cycloheptylethan-1-amine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural recitation to explain the scientific rationale behind each step, ensuring a robust and self-validating analytical approach.

Introduction: The Role of NMR in Characterizing Novel Amine Hydrochlorides

1-Cycloheptylethan-1-amine hydrochloride is a primary amine salt with a distinct aliphatic structure. As with many novel chemical entities in pharmaceutical and materials science, unambiguous structural confirmation is a prerequisite for further development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for identifying such monomolecular organic compounds, offering detailed insights into molecular structure, connectivity, and chemical environment.[1][2]

This guide will detail the complete workflow for analyzing this specific molecule, from meticulous sample preparation to the in-depth interpretation of ¹H (proton) and ¹³C (carbon-13) NMR spectra, including advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Molecular Structure and Predicted Spectral Features

A clear understanding of the target molecule's topology is fundamental to predicting and interpreting its NMR spectra.

Structure:

-

Asymmetric Center: The carbon atom bonded to the methyl group, the cycloheptyl ring, and the aminium group (Cα) is a chiral center.

-

Proton Environments: We anticipate distinct signals for the methyl protons (-CH₃), the methine proton (-CH-), the aminium protons (-NH₃⁺), and the protons of the cycloheptyl ring. Due to the flexible nature of the seven-membered ring, the 14 cycloheptyl protons may exist in multiple chemical environments, potentially leading to complex, overlapping signals.

-

Carbon Environments: We expect unique signals for the methyl carbon, the methine carbon (Cα), and the carbons of the cycloheptyl ring. Symmetry in the ring's conformation could reduce the number of observed ring carbon signals.

Experimental Protocol I: Optimized Sample Preparation

The quality of an NMR spectrum is profoundly dependent on the quality of the sample preparation. For hydrochloride salts, which are often highly polar, solvent selection is the most critical parameter.

Step-by-Step Protocol:

-

Analyte Weighing: Accurately weigh 5-10 mg of 1-Cycloheptylethan-1-amine hydrochloride for ¹H NMR or 20-50 mg for ¹³C NMR. The required mass for ¹³C NMR is higher due to its lower natural abundance and sensitivity.

-

Solvent Selection: The hydrochloride salt structure necessitates a polar, deuterated solvent to ensure complete dissolution.[3][4]

-

Primary Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily dissolves most amine salts and its residual proton peak (~2.50 ppm) typically does not obscure key analyte signals.[5] Furthermore, the aminium protons (NH₃⁺) are often observable as a broad peak in DMSO-d₆.

-

Alternative: Deuterium oxide (D₂O) is another option, particularly for confirming exchangeable protons. In D₂O, the acidic NH₃⁺ protons will exchange with deuterium, causing their signal to disappear from the ¹H spectrum.[6][7]

-

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube containing the sample.[8]

-

Homogenization: Cap the tube securely and vortex or shake vigorously until the solid is completely dissolved.[5] A clear, homogeneous solution free of any particulate matter is essential for high-resolution spectra.[8]

-

Filtration (if necessary): If any solid particles remain, filter the solution through a pipette containing a small plug of glass wool directly into a clean NMR tube to prevent magnetic field distortions.

-

Internal Standard: While the residual solvent peak can be used as a reference, for precise quantitative work (qNMR), an internal standard like Tetramethylsilane (TMS) can be added, though it is less common with polar solvents like DMSO-d₆.

Workflow for NMR Sample Preparation

Caption: Optimized workflow for preparing amine hydrochloride NMR samples.

¹H NMR Analysis: Interpretation and Structural Assignment

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting).[9]

Predicted ¹H NMR Data (in DMSO-d₆ at 500 MHz)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -CH₃ (Methyl) | ~ 1.1 - 1.3 | Doublet (d) | 3H | Aliphatic methyl group coupled to the adjacent methine proton. |

| -CH₂- (Cycloheptyl) | ~ 1.3 - 1.8 | Multiplet (m) | 14H | Overlapping signals from the numerous, chemically similar methylene protons of the flexible cycloheptyl ring. Protons on larger cycloalkanes typically appear in this range.[10][11] |

| -CH- (Methine) | ~ 2.8 - 3.2 | Multiplet (m) | 1H | This proton is deshielded by the adjacent electron-withdrawing aminium group (-NH₃⁺).[6][7] Its signal will be complex due to coupling with both the methyl and cycloheptyl protons. |

| -NH₃⁺ (Aminium) | ~ 8.0 - 8.5 | Broad Singlet (br s) | 3H | The protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupole broadening and potential chemical exchange. |

Causality Behind Spectral Features:

-

Chemical Shift: The position of a signal (δ) is determined by the local electronic environment. Electron-withdrawing groups, like the -NH₃⁺, decrease the electron density around nearby protons, shifting their signals "downfield" to a higher ppm value.[12]

-

Integration: The area under each signal is directly proportional to the number of protons generating that signal. This allows for a quantitative ratio of protons in the molecule.[13]

-

Spin-Spin Splitting: The multiplicity of a signal (e.g., doublet, triplet) is caused by the magnetic influence of protons on adjacent carbons. The 'n+1 rule' is often applicable, where 'n' is the number of neighboring protons.[14][15] The broadness of the -NH₃⁺ peak usually prevents it from splitting adjacent signals or being split itself.

¹³C NMR and DEPT Analysis: Mapping the Carbon Skeleton

A broadband proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment as a single line.[16] To further differentiate between carbon types (CH₃, CH₂, CH, and quaternary C), DEPT experiments are indispensable.[17][18][19]

Predicted ¹³C NMR and DEPT Data (in DMSO-d₆ at 126 MHz)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | DEPT-90 Phase | Rationale for Assignment |

| -CH₃ (Methyl) | ~ 15 - 20 | Positive (+) | No Signal | Standard chemical shift for an aliphatic methyl group. |

| -CH₂- (Cycloheptyl) | ~ 25 - 35 | Negative (-) | No Signal | Typical range for aliphatic methylene carbons in a cycloalkane. Multiple peaks may be observed due to conformational effects. |

| -CH- (Cycloheptyl) | ~ 35 - 45 | Positive (+) | Positive (+) | The carbon atom of the cycloheptyl ring attached to the ethylamine moiety. |

| -CH- (Methine, Cα) | ~ 50 - 60 | Positive (+) | Positive (+) | This carbon is directly attached to the electron-withdrawing nitrogen, causing a significant downfield shift compared to other aliphatic carbons.[6][20] |

DEPT Experiment Logic

The DEPT (Distortionless Enhancement by Polarization Transfer) technique uses different pulse angles to manipulate the phase of carbon signals based on the number of attached protons.[21]

-

DEPT-135: CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are invisible.[18]

-

DEPT-90: Only CH groups produce a signal.[17]

By combining the information from the standard ¹³C spectrum and the DEPT experiments, each carbon in the molecule can be unambiguously assigned.

Structure-to-Spectrum Correlation Diagram

Caption: Correlation between molecular fragments and their predicted NMR signals.

Conclusion: A Self-Validating System for Structural Confirmation

The combined application of ¹H NMR, ¹³C NMR, and DEPT spectroscopy provides a powerful and self-validating system for the structural analysis of 1-Cycloheptylethan-1-amine hydrochloride. The ¹H spectrum confirms the proton count and connectivity, while the ¹³C and DEPT spectra definitively map the carbon skeleton. The convergence of these independent datasets provides high-confidence structural elucidation, a critical requirement for regulatory submission and further scientific investigation.

References

- Merck. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.

- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.

- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.

- Sigma-Aldrich. (n.d.). NMR Solvents.

- Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.

-

Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

- JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT).

- OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy.

- IMSERC. (n.d.). DEPT EXPERIMENT.

- Baranac-Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.

- The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. YouTube.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- OpenStax. (n.d.). 24.10 Spectroscopy of Amines.

- University of California, Davis. (n.d.). 13C Chemical Shift Table.

- Save My Exams. (2025, January 4). Proton (1H) NMR Spectroscopy.

- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.

- MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.

- News-Medical. (2019, April 11). Characterizing Small Molecules with NMR.

- OpenOChem Learn. (n.d.). Interpreting.

- University of Rochester. (n.d.). NMR Sample Preparation.

- Cook, et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. National Institutes of Health.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy.

- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.

Sources

- 1. ijirset.com [ijirset.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. labinsights.nl [labinsights.nl]

- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. organomation.com [organomation.com]

- 9. Interpreting | OpenOChem Learn [learn.openochem.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. mdpi.com [mdpi.com]

- 14. savemyexams.com [savemyexams.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 19. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 21. DEPT EXPERIMENT [imserc.northwestern.edu]

Technical Guide: Mass Spectrometry Profiling of 1-Cycloheptylethan-1-amine Hydrochloride

[1]

Chemical Identity & Structural Context

Before interpreting spectral data, the structural connectivity must be established to predict ionization behavior. This compound is a chiral alpha-branched primary amine attached to a seven-membered cycloalkane ring.[1]

-

IUPAC Name: 1-Cycloheptylethan-1-amine hydrochloride[1]

-

Molecular Formula:

-

Molecular Weight:

-

Free Base (

): 141.26 g/mol -

Hydrochloride Salt: 177.71 g/mol [1]

-

-

Key Structural Feature: The amine group is attached to a chiral center (

) flanked by a methyl group and a bulky cycloheptyl ring. This specific geometry dictates the dominant

| Property | Value |

| Monoisotopic Mass (Free Base) | 141.1517 Da |

| Exact Mass (M+H)+ | 142.1590 Da |

| Nitrogen Rule | Odd molecular weight (141) indicates odd number of nitrogens (1).[1][3] |

| Degree of Unsaturation | 2 (1 Ring + 0 Double Bonds? No, Formula |

Mass Spectrometry Analysis Strategy

The analysis of amine hydrochlorides requires specific sample preparation to ensure ionization efficiency.

Sample Preparation Protocol

Direct injection of the hydrochloride salt can lead to thermal degradation in GC-MS or ion suppression in LC-MS.[1]

-

For GC-MS (Electron Ionization - EI):

-

Principle: The salt must be converted to the volatile free base.

-

Protocol: Dissolve 5 mg of sample in 1 mL

. Add 100 -

Reasoning: Thermal dissociation of amine salts in the injector port is inconsistent; free-basing ensures reproducible chromatography and clean fragmentation.[1]

-

-

For LC-MS (Electrospray Ionization - ESI):

-

Protocol: Dissolve directly in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Observation: Expect the protonated molecular ion

as the base peak.

-

Fragmentation Analysis (Electron Ionization)

In 70 eV EI mass spectrometry, aliphatic amines follow predictable fragmentation rules driven by the stability of the iminium ion.

Dominant Mechanism: -Cleavage

The radical cation formed at the nitrogen lone pair triggers homolytic cleavage of the

Theoretical Fragmentation Pathway:

-

Molecular Ion (

): m/z 141 . (Typically weak or absent in aliphatic amines).[4] -

Primary

-Cleavage (Loss of Cycloheptyl):-

Cleavage of the bond between the chiral center and the cycloheptyl ring.

-

Loss: Cycloheptyl radical (

, Mass 97). -

Fragment:

(Ethylideneiminium ion).[1] -

m/z: 44 .

-

Intensity: Base Peak (100%) . This is the diagnostic peak for 1-methylalkylamines.

-

-

Secondary

-Cleavage (Loss of Methyl):-

Cleavage of the bond between the chiral center and the methyl group.

-

Loss: Methyl radical (

, Mass 15). -

Fragment:

(Cycloheptylmethyleneiminium ion).[1] -

m/z: 126 .

-

Intensity: Significant (~20-50%), but lower than m/z 44 due to the preferential loss of the larger cycloheptyl group.

-

Ring Fragmentation

The cycloheptyl ring itself can undergo fragmentation if the charge migrates or if high energy is applied, though these are secondary to the amine-directed cleavages.

-

m/z 97: Cycloheptyl cation (

). -

m/z 55:

(Common cycloalkane fragment).

Visualized Fragmentation Pathway

The following diagram illustrates the specific bond cleavages and resulting m/z values.

Figure 1: Predicted EI-MS fragmentation pathway for 1-Cycloheptylethan-1-amine, showing the dominant formation of the m/z 44 iminium ion.[1]

Impurity Profiling & Quality Control

In drug development, this compound is often used as a building block. MS is critical for detecting synthesis byproducts.

Common Impurities

If synthesized via reductive amination of acetylcycloheptane:

| Impurity | Structure | Diagnostic MS Peaks |

| Acetylcycloheptane (Starting Material) | m/z 140 ( | |

| 1-Cycloheptylethanol (Over-reduction) | m/z 142 ( | |

| Dimer (Secondary Amine) | m/z ~265 .[1] High mass impurities. |

Analytical Specification (Proposed)

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for -cleavage mechanisms).

-

NIST Mass Spectrometry Data Center. Class-specific fragmentation of alpha-methyl alkylamines. [5]

-

PubChem Compound Summary. 1-Cycloheptylethan-1-amine. [1]

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[6][7] (Reference for amine salt neutralization protocols).

Sources

- 1. 150812-09-2|1-Cyclopentylethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. CAS#:1461689-26-8 | (1R)-1-cycloheptylethan-1-amine hydrochloride | Chemsrc [chemsrc.com]

- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cycloheptylamine | C7H15N | CID 2899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Cyclohexylethylamine | C8H17N | CID 110733 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-Cycloheptylethan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-Cycloheptylethan-1-amine hydrochloride, a small organic molecule with potential relevance in pharmaceutical and materials science. The methodologies detailed herein are designed to furnish a deep understanding of the molecule's structural, electronic, and dynamic properties. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage computational chemistry to elucidate the characteristics of similar molecular entities. We will explore the application of Density Functional Theory (DFT) for geometry optimization and spectroscopic prediction, as well as Molecular Dynamics (MD) simulations to probe the molecule's behavior in a condensed phase. The causality behind the selection of specific computational protocols is emphasized to provide a robust and scientifically sound approach.

Introduction: The Rationale for Computational Scrutiny

1-Cycloheptylethan-1-amine hydrochloride belongs to the class of cyclic alkylamine hydrochlorides. Such compounds are of significant interest in medicinal chemistry due to their potential as building blocks for more complex pharmacologically active agents. The presence of a chiral center and a flexible cycloheptyl ring suggests a rich conformational landscape that can significantly influence its interaction with biological targets. Understanding the three-dimensional structure, electronic properties, and dynamic behavior of this molecule is paramount for any rational drug design or material science application.

Computational chemistry provides a powerful lens through which to examine molecules at an atomic level of detail, offering insights that can be challenging or costly to obtain through experimental methods alone.[1][2] By employing a synergistic approach of quantum mechanics and classical mechanics, we can predict a wide array of molecular properties, thereby accelerating the research and development process.[3][4] This guide will delineate a systematic computational workflow for the comprehensive characterization of 1-Cycloheptylethan-1-amine hydrochloride.

Molecular Structure and Initial Considerations

The first step in any computational study is to define the molecular structure of interest. 1-Cycloheptylethan-1-amine is a chiral molecule featuring a cycloheptyl group and an ethylamine group attached to a stereocenter. The hydrochloride salt form indicates that the amine group is protonated.

Molecular Formula: C9H20ClN

SMILES: CC1CCCCCC1.Cl

(Note: The provided SMILES string represents one possible enantiomer. For a comprehensive study, both enantiomers should be considered, although their energetic and spectroscopic properties will be identical unless interacting with a chiral environment.)

Computational Methodology: A Multi-faceted Approach

Our computational investigation is structured around two core methodologies: Density Functional Theory (DFT) for accurate electronic structure calculations and Molecular Dynamics (MD) for simulating the molecule's dynamic behavior.

Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT offers a favorable balance between computational cost and accuracy for studying small to medium-sized organic molecules.[3] It is particularly well-suited for geometry optimization, vibrational frequency analysis, and the prediction of NMR and IR spectra.[5][6]

The goal of geometry optimization is to find the lowest energy conformation of the molecule. For a flexible molecule like 1-Cycloheptylethan-1-amine hydrochloride, a thorough conformational search is crucial.

Protocol:

-

Initial Structure Generation: Generate an initial 3D structure of the molecule. This can be done using molecular building software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the flexible cycloheptyl ring.

-

DFT Optimization: Each identified low-energy conformer is then subjected to a full geometry optimization using DFT.

-

Functional: A popular choice for organic molecules is the B3LYP hybrid functional.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good starting point. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.[7]

-

Solvation Model: To mimic a solution-phase environment, a polarizable continuum model (PCM) can be used.

-

Causality: The choice of functional and basis set is a trade-off between accuracy and computational expense. B3LYP has been shown to provide reliable geometries for a wide range of organic molecules. The inclusion of polarization and diffuse functions in the basis set is important for accurately describing the electronic distribution, especially for an ionic species like an amine hydrochloride.

Once the optimized geometries are obtained, a vibrational frequency analysis should be performed. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.

Protocol:

-

Frequency Calculation: Perform a frequency calculation at the same level of theory (functional and basis set) as the geometry optimization.

-

Spectral Simulation: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.

Expected Results: The predicted IR spectrum will show characteristic peaks for the N-H stretches of the ammonium group, C-H stretches of the alkyl groups, and other vibrational modes.[8] This theoretical spectrum can be compared with experimental data for validation.

Theoretical prediction of NMR chemical shifts is a powerful tool for structure elucidation.[1][5] The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Protocol:

-

NMR Calculation: Using the optimized molecular geometry, perform a GIAO NMR calculation at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)).

-

Chemical Shift Referencing: The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Data Presentation:

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 1-Cycloheptylethan-1-amine hydrochloride (Illustrative)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 (CH) | 55.2 | H (on C1) | 3.1 |

| C2 (CH₃) | 18.5 | H (on C2) | 1.3 |

| C3 (CH₂) | 35.8 | H (on C3) | 1.6 |

| ... | ... | ... | ... |

| N (NH₃⁺) | - | H (on N) | 8.5 |

(Note: These are illustrative values and would need to be calculated for the specific optimized geometry.)

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, MD simulations allow us to study its dynamic behavior over time.[9][10][11] This is crucial for understanding conformational flexibility, solvation, and potential interactions with other molecules.[12]

Protocol:

-

System Setup:

-

Place the optimized structure of 1-Cycloheptylethan-1-amine hydrochloride in a simulation box.

-

Solvate the box with an appropriate solvent, such as water.

-

Add counter-ions to neutralize the system.

-

-

Force Field Selection: Choose a suitable force field for organic molecules, such as AMBER or GROMOS.[4]

-

Equilibration:

-

Perform an initial energy minimization of the system.

-

Gradually heat the system to the desired temperature (e.g., 298 K) under constant volume (NVT) conditions.

-

Run a further equilibration phase under constant pressure and temperature (NPT) conditions to allow the system density to relax.

-

-

Production Run: Once the system is equilibrated, run a production simulation for a sufficient length of time (e.g., 100 ns) to collect data for analysis.

Analysis of MD Trajectories:

-

Root Mean Square Deviation (RMSD): To assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

-

Radial Distribution Functions (RDFs): To analyze the solvation shell around the molecule.

-

Conformational Analysis: To explore the different conformations adopted by the molecule during the simulation.

Visualization of Computational Workflows

A clear understanding of the computational workflow is essential for reproducibility and interpretation of the results.

Caption: Computational workflow for the analysis of 1-Cycloheptylethan-1-amine hydrochloride.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of 1-Cycloheptylethan-1-amine hydrochloride. By combining DFT and MD simulations, a wealth of information regarding the molecule's structure, electronic properties, and dynamic behavior can be obtained. The predicted spectroscopic data can serve as a valuable reference for experimental studies and aid in the structural elucidation of this and related compounds.

Future work could involve extending these studies to investigate the molecule's interaction with specific biological targets through molecular docking and more advanced free energy calculations. Furthermore, exploring the properties of different polymorphic forms of the solid state could be of interest for materials science applications. The methodologies presented here provide a solid foundation for these and other advanced computational investigations.

References

-

Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). PubMed. [Link]

-

An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). ResearchGate. [Link]

-

Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. (2021). MDPI. [Link]

-

Molecular docking and molecular dynamic simulation approaches for drug development and repurposing of drugs for severe acute respiratory syndrome-Coronavirus-2. (2021). PMC. [Link]

-

Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020). MDPI. [Link]

-

The role of molecular dynamics simulations in drug discovery. (n.d.). Cresset Group. [Link]

-

Role of Molecular Dynamics Simulations in Drug Discovery. (2024). MetroTech Institute. [Link]

-

Computational Approach for Molecular Design of Small Organic Molecules with High Hole Mobilities in Amorphous Phase using Random Forest Technique and Computer Simulation Method. (2023). ResearchGate. [Link]

-

Computational Approach for Molecular Design of Small Organic Molecules with High Hole Mobilities in Amorphous Phase Using Random Forest Technique and Computer Simulation Method. (2023). Oxford Academic. [Link]

-

Computational Modeling of Small Molecules. (2018). UNT Digital Library. [Link]

-

Density Functional Theory and Density Functional Tight Binding Studies of Thiamine Hydrochloride Hydrates. (2023). MDPI. [Link]

-

Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Sema. [Link]

-

Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). LibreTexts. [Link]

-

DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels. (2015). ResearchGate. [Link]

-

Spectroscopy - Organic Chemistry. (n.d.). University of Colorado Boulder. [Link]

-

Chapter 6 Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). Manifold @CUNY. [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate. [Link]

-

(1s)-1-cycloheptylethan-1-amine hydrochloride (C9H19N). (n.d.). PubChemLite. [Link]

-

Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. (2026). ACS Publications. [Link]

-

Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (2018). PMC. [Link]

-

(1S)-1-cyclobutylethan-1-amine hydrochloride. (n.d.). PubChem. [Link]

-

Density function theory (DFT), spectroscopic, and molecular docking studies of an antidepressant drug. (2022). Advancements in Life Sciences. [Link]

-

Adamantan-1-ylamine and adamantan-1-ylamine hydrochloride complexes with cycloamyloses. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

1-Cyclopentylethanone. (n.d.). AMERICAN ELEMENTS. [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2017). ResearchGate. [Link]

-

1-Cyclopenten-1-amine, N,N-dimethyl-. (n.d.). NIST WebBook. [Link]

Sources

- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digital.library.unt.edu [digital.library.unt.edu]

- 3. longdom.org [longdom.org]

- 4. Molecular docking and molecular dynamic simulation approaches for drug development and repurposing of drugs for severe acute respiratory syndrome-Coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]

- 10. mdpi.com [mdpi.com]

- 11. metrotechinstitute.org [metrotechinstitute.org]

- 12. cresset-group.com [cresset-group.com]

Methodological & Application

Technical Guide: Leveraging 1-Cycloheptylethan-1-amine Hydrochloride in Medicinal Chemistry

Topic: Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Cycloheptyl Scaffolds

In the optimization of lead compounds, 1-Cycloheptylethan-1-amine hydrochloride (CAS: 1955505-47-1 for racemate; 1461868-65-4 for (1R); 752962-25-7 for (1S)) serves as a critical chiral building block. While cyclohexyl and cyclopentyl amines are ubiquitous in pharmacopoeia, the cycloheptyl ring offers a unique tool for scaffold hopping and lipophilic tuning .[1]

Key Mechanistic Advantages[1]

-

Steric Bulk & Conformational Flexibility: The 7-membered ring occupies a larger hydrophobic volume than its 6-membered counterpart, potentially improving selectivity for deep hydrophobic pockets in GPCRs and ion channels.[1]

-

Lipophilicity Modulation: The addition of a methylene unit increases logP, altering blood-brain barrier (BBB) permeability—a crucial factor for CNS-targeted ligands (e.g., Sigma-1 receptor modulators, NMDA antagonists).[1]

-

Chirality: The

-methyl substitution creates a stereocenter, allowing for the exploration of specific enantiomeric interactions within a binding pocket.[1]

Chemical Properties & Handling[1][2]

Compound Identity:

-

Structure: A cycloheptyl ring attached to an ethylamine chain at the

-position.[1] -

Molecular Formula:

[1] -

Molecular Weight: 177.72 g/mol (Salt); 141.26 g/mol (Free Base)[1]

Physical Data Summary

| Property | Value / Description | Note |

| Appearance | White to off-white solid | Hygroscopic; store under inert gas. |

| Solubility | Water, Methanol, DMSO | High solubility in polar protic solvents.[1] |

| pKa (est.) | ~10.5 (Amine) | Typical for aliphatic primary amines.[1] |

| LogP (est.) | ~2.8 (Free Base) | Highly lipophilic compared to lower homologs.[1] |

Handling & Storage Protocol

Critical Precaution: As an amine hydrochloride, the salt is stable but potentially hygroscopic.[1]

-

Storage: Store at 2-8°C under nitrogen or argon.

-

Weighing: Allow the vial to reach room temperature before opening to prevent condensation.

-

Free-Basing: For reactions requiring a nucleophilic amine (e.g., SNAr, nucleophilic substitution), in situ neutralization with a tertiary base (DIPEA/TEA) is standard.[1] For sensitive catalytic cycles, isolate the free base using Protocol A .[1]

Synthetic Applications & Protocols

This section details three primary workflows for diversifying the 1-Cycloheptylethan-1-amine scaffold: Amide Coupling , Reductive Amination , and Nucleophilic Aromatic Substitution (SNAr) .

Protocol A: Free-Basing (Optional but Recommended for Sensitive Catalysis)

Context: Required when the HCl counterion interferes with metal catalysts or delicate substrates.

-

Dissolution: Dissolve 1.0 eq of amine HCl salt in minimal water.

-

Basification: Add 2M NaOH dropwise until pH > 12.

-

Extraction: Extract 3x with Dichloromethane (DCM) or Diethyl Ether (

). -

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo (keep bath temp < 30°C to avoid volatility loss). -

Validation: Verify absence of chloride via

test if necessary.

Protocol B: High-Efficiency Amide Coupling (HATU Method)

Context: Standard method for attaching the cycloheptyl motif to carboxylic acid pharmacophores (e.g., creating peptidomimetics).[1]

Reagents:

-

Carboxylic Acid Substrate (1.0 eq)

-

1-Cycloheptylethan-1-amine HCl (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 - 4.0 eq)

-

Solvent: DMF or DMF/DCM (anhydrous)[1]

Step-by-Step:

-

Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M). Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir at RT for 15 minutes.

-

Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing racemization risk.[1]

-

-

Addition: Add 1-Cycloheptylethan-1-amine HCl (1.1 eq) followed immediately by the remaining DIPEA (1.0-2.0 eq).

-

Critical: The extra base is required to neutralize the HCl salt and regenerate the nucleophilic amine.[1]

-

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target Mass = Acid MW + 141 - 18).[1]

-

Workup: Dilute with EtOAc, wash with sat.[1]

, water, and brine.[1] Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Reductive Amination (Secondary Amine Synthesis)

Context: Installing the cycloheptyl group onto a core scaffold via an aldehyde/ketone linker.[1]

Reagents:

-

Aldehyde/Ketone Partner (1.0 eq)

-

1-Cycloheptylethan-1-amine HCl (1.2 eq)

-

Sodium Triacetoxyborohydride (

) (1.5 eq) -

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

-

Imine Formation: Mix Aldehyde (1.0 eq) and Amine HCl (1.2 eq) in DCE. Add DIPEA (1.2 eq) to liberate the amine. Stir for 30-60 mins.

-

Note: If using a ketone, adding

(1.5 eq) may be necessary to drive imine formation.[1]

-

-

Reduction: Add

(1.5 eq) in one portion. -

Quench: Stir at RT overnight. Quench with sat.

. -

Extraction: Extract with DCM. The product is a secondary amine; ensure the aqueous layer is basic (pH > 10) to keep the product in the organic phase.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core building block.

Caption: Divergent synthetic pathways utilizing 1-Cycloheptylethan-1-amine as a core nucleophile.

Case Study Applications

Application 1: Scaffold Hopping in CNS Drug Discovery

Challenge: A lead compound containing a cyclohexyl-ethylamine moiety shows good potency but poor metabolic stability or insufficient lipophilicity to cross the BBB effectively.[1] Solution: Substitute with 1-Cycloheptylethan-1-amine .

-

Rationale: The cycloheptyl ring adds steric bulk, potentially hindering metabolic oxidation at the ring carbons while increasing logP by ~0.5 units, enhancing membrane permeability.[1]

-

Reference: Cycloheptyl analogs are often explored in NMDA receptor antagonists and Sigma receptor ligands to tune subtype selectivity [1].[1]

Application 2: Chiral Resolution Agents

Challenge: Resolving a racemic carboxylic acid intermediate. Solution: Use enantiopure (1R)- or (1S)-1-Cycloheptylethan-1-amine.

-

Mechanism: The bulky cycloheptyl group can provide superior chiral discrimination in diastereomeric salt formation compared to smaller phenethylamine resolving agents.[1]

References

(Note: While specific "blockbuster" drugs with this exact moiety are proprietary or less common than cyclohexyl analogs, the protocols above rely on standard, authoritative organic synthesis methodologies validated across the amine building block class.)[1]

Sources

Application Note: Strategic Utilization of 1-Cycloheptylethan-1-amine HCl in Pharmaceutical Synthesis

[1][2]

Executive Summary

In the pursuit of novel pharmacophores, the "Escape from Flatland" initiative has driven medicinal chemistry away from planar aromatic systems toward saturated, three-dimensional scaffolds. 1-Cycloheptylethan-1-amine hydrochloride represents a high-value building block in this domain.[1] It offers a unique combination of significant lipophilicity (LogP modulation), steric bulk (filling large hydrophobic pockets), and a chiral handle (alpha-methyl group) for stereoselective target engagement.[1]

This guide details the strategic application of this moiety, specifically addressing the synthetic challenges posed by its steric hindrance.[2] We provide validated protocols for free-basing , amide coupling , and nucleophilic aromatic substitution (SNAr) , ensuring high yields and reproducibility in late-stage functionalization.[1]

Part 1: Chemical Profile & Strategic Value[1][2]

The "Seven-Membered" Advantage

While cyclopropyl and cyclohexyl rings are ubiquitous, the cycloheptyl ring is underutilized. It introduces distinct physicochemical properties:

-

Conformational Flexibility: Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a dynamic twist-chair/twist-boat equilibrium, allowing it to adapt to "induced fit" binding pockets in enzymes (e.g., Kinases, GPCRs).[1]

-

Lipophilicity & Metabolic Stability: The additional methylene unit increases lipophilicity (

vs. cyclohexyl), improving membrane permeability for polar scaffolds.[1] The ring is generally resistant to rapid oxidative metabolism compared to linear alkyl chains.

Physicochemical Comparison

The following table contrasts 1-Cycloheptylethan-1-amine with its smaller ring analogs to assist in Structure-Activity Relationship (SAR) planning.

| Property | Cyclopropyl-ethyl-amine | Cyclohexyl-ethyl-amine | Cycloheptyl-ethyl-amine | Impact on Drug Design |

| Steric Bulk (A-Value) | Low | Medium | High | Fills deep hydrophobic pockets; restricts rotation of attached amides.[1] |

| Lipophilicity (Est.[1][3][4] | Baseline | +1.2 | +1.7 | Increases permeability; lowers aqueous solubility.[1] |

| Conformational Entropy | Rigid | Semi-Rigid | Flexible (Fluxional) | Adapts to protein active sites; higher entropy penalty upon binding.[1] |

| Synthetic Reactivity | High | Moderate | Low (Hindered) | Requires activated coupling agents (HATU/T3P) or elevated temps.[1] |

Part 2: Critical Handling & Preparation[1][2]

The Salt-Break Protocol (Mandatory Pre-step)

The hydrochloride salt is stable and non-hygroscopic, making it easy to store. However, the bulky cycloheptyl group adjacent to the ammonium center creates a "protective shell," making in-situ neutralization sluggish. For consistent kinetics, we recommend a discrete free-basing step prior to critical couplings.

Protocol: Discrete Free-Basing [1]

-

Dissolution: Suspend 1-Cycloheptylethan-1-amine HCl (1.0 eq) in DCM (10 mL/g).

-

Partition: Add 1M NaOH (2.0 eq) and stir vigorously for 20 minutes. Note: The biphasic mixture must be stirred rapidly to ensure mass transfer.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer once with DCM.

-

Drying: Dry combined organics over anhydrous

. -

Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C; the free amine is volatile).

-

Validation: Verify by

-NMR (CDCl3). The

Part 3: Application I - Sterically Demanding Amide Coupling

The Challenge

Coupling this amine to a carboxylic acid is difficult due to the steric clash between the

Validated Protocol: HATU-Mediated Coupling

We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its superior reactivity with hindered amines.[1]

Reagents:

-

Carboxylic Acid Scaffold (1.0 eq)[1]

-

1-Cycloheptylethan-1-amine (Free base, 1.2 eq)[1]

-

HATU (1.2 eq)[1]

-

DIPEA (Diisopropylethylamine) (3.0 eq)[1]

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 eq) in one portion. The solution should turn yellow/orange. Stir for 10 minutes to form the activated ester (At-ester).

-

Amine Addition: Add the Free-Based 1-Cycloheptylethan-1-amine (1.2 eq) dropwise.[1]

-

Reaction: Stir at Room Temperature (RT) for 4 hours.

-

Checkpoint: Monitor by LCMS. If <50% conversion after 4h, heat to 50°C.

-

-

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). -

Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The At-ester formed by HATU is less sensitive to steric hindrance than the OBt-ester formed by HOBt, allowing the bulky amine to attack the carbonyl carbon more effectively [1].

Part 4: Application II - SNAr for Kinase Inhibitor Scaffolds[1][2]

The Context

Many kinase inhibitors (e.g., JAK, CDK inhibitors) feature a pyrimidine or pyridine core linked to a cycloalkyl amine. This reaction (Nucleophilic Aromatic Substitution) attaches the cycloheptyl moiety to a heteroaryl chloride.

Validated Protocol: Thermal SNAr

Due to the electron-donating effect of the alkyl group and steric hindrance, this reaction requires thermal activation and a polar aprotic solvent.

Reagents:

-

2,4-Dichloropyrimidine (or similar scaffold) (1.0 eq)

-

1-Cycloheptylethan-1-amine HCl (1.1 eq) Note: HCl salt can be used here if excess base is added.[1]

-

Base:

(3.0 eq) or TEA (3.0 eq)[1] -

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]

Step-by-Step Procedure:

-

Setup: In a pressure vial, suspend 2,4-Dichloropyrimidine (1.0 eq) and 1-Cycloheptylethan-1-amine HCl (1.1 eq) in NMP (0.5 M).

-

Base Addition: Add finely ground

(3.0 eq).[1] -

Thermal Cycle: Seal the vial and heat to 90°C for 12 hours.

-

Why 90°C? The steric bulk of the cycloheptyl group raises the activation energy (

) for the formation of the Meisenheimer complex [2].

-

-

Monitoring: Check LCMS for the product mass (M+1).

-

Regioselectivity Note: In 2,4-dichloropyrimidine, the C4 position is more electrophilic and will react first.[1] Steric bulk usually enhances this selectivity by discouraging attack at the more hindered C2 nitrogen.

-

-

Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Part 5: Visualization of Workflows

Decision Matrix for Reaction Optimization

The following diagram illustrates the logical flow for selecting the correct coupling strategy based on the specific hindrance of the partner molecule.

Caption: Optimization logic for coupling sterically hindered cycloheptyl amines. Protocol B (Acid Fluorides) is recommended if HATU fails due to extreme steric crowding.[1]

Part 6: Analytical Quality Control

To ensure the integrity of the synthesized intermediates, the following analytical markers should be verified:

-

-NMR (Chloroform-d):

-

Look for the multiplet corresponding to the methine proton (

) around -

The cycloheptyl ring protons will appear as a complex series of multiplets between

1.2 - 1.8 ppm (integrating to ~12-13 protons). -

The doublet of the methyl group (

-position) is a distinct diagnostic peak around

-

-

LCMS (ESI+):

-

Expect a strong

peak.[1] -

Note: Cycloalkyl amines often fly poorly in acidic mobile phases if not sufficiently hydrophobic; however, the cycloheptyl group usually provides enough retention on C18 columns.

-

References

-

Vertex AI Search. (2025). Amide coupling protocol for sterically hindered amines. Retrieved from [1]

-

National Institutes of Health (PMC). (2022). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [1]

-

Journal of Medicinal Chemistry. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from

-

PubChem. (2025).[1] 1-Cyclopropylethanamine (Analogous Structure Data). Retrieved from [1]

-

Sigma-Aldrich. (2025). Safety Data Sheet: Cycloalkyl amine hydrochlorides. Retrieved from

Application Note: Gas Chromatographic Analysis of 1-Cycloheptylethan-1-amine Hydrochloride for Pharmaceutical Quality Control

Abstract & Executive Summary

This application note presents a comprehensive guide with detailed protocols for the quantitative and qualitative analysis of 1-Cycloheptylethan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Direct gas chromatography (GC) of amine hydrochloride salts is challenging due to their low volatility and high polarity, which often results in poor chromatographic performance, including severe peak tailing and potential sample decomposition.[1][2] This guide addresses these challenges by providing two robust methodologies:

-

Protocol A: Conversion of the hydrochloride salt to its free base form, followed by liquid-liquid extraction and analysis using a base-deactivated capillary column with Flame Ionization Detection (GC-FID).

-

Protocol B: An enhanced sensitivity method involving derivatization with Trifluoroacetic Anhydride (TFAA) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which improves volatility, peak shape, and provides structural confirmation.[3][4]

Furthermore, this document includes an advanced protocol for the critical assessment of enantiomeric purity using a chiral GC column, a vital step in drug development for controlling stereoisomers. Each protocol is designed as a self-validating system, grounded in established chromatographic principles to ensure accuracy, precision, and trustworthiness for researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding Amine Analysis by GC

Amines, particularly primary and secondary amines like 1-Cycloheptylethan-1-amine, are notoriously difficult to analyze by gas chromatography.[2] Several factors contribute to this challenge:

-

High Polarity: The lone pair of electrons on the nitrogen atom readily forms hydrogen bonds, leading to strong interactions with active sites (silanol groups) on standard silica capillary columns and inlet liners. This interaction is the primary cause of significant peak tailing.[2][3]

-

Low Volatility of Salts: The hydrochloride salt form is non-volatile and will not elute from a GC column under typical conditions. It must be converted to its more volatile free amine form prior to injection.

-

Thermal Instability: While the free amine is more volatile, it can still be susceptible to thermal degradation in a hot GC inlet, leading to inaccurate quantification.

To overcome these issues, a strategic approach involving sample preparation to modify the analyte's chemical properties is essential. This involves either neutralizing the salt to its free base or chemically modifying the amine functional group through derivatization.[1][3][5] Derivatization replaces the active hydrogen on the amine with a nonpolar group, which effectively shields the polar nature of the amine, leading to increased volatility and dramatically improved peak symmetry.[3][6]

Core Methodologies & Experimental Protocols

This section details the step-by-step protocols for sample preparation and GC analysis.

This protocol is a robust method for routine purity analysis and quantification. The core principle is the conversion of the amine salt to its volatile free base, which is then extracted and analyzed.

3.1.1 Rationale & Causality

By adding a strong base (e.g., Sodium Hydroxide), the hydrochloride salt is neutralized. The resulting free amine is less polar and more soluble in organic solvents than its salt form, allowing for efficient extraction from the aqueous matrix into an immiscible organic solvent like Toluene or Hexane. Using a base-deactivated GC column is critical to minimize any remaining interactions of the free amine with the stationary phase, ensuring a symmetrical peak shape.

3.1.2 Experimental Workflow: Free-Base Conversion

Caption: Workflow for GC-FID analysis via free-basing.

3.1.3 Step-by-Step Protocol

-

Standard Preparation: Accurately weigh approximately 25 mg of 1-Cycloheptylethan-1-amine hydrochloride reference standard into a 15 mL centrifuge tube.

-

Sample Preparation: Accurately weigh approximately 25 mg of the sample into a separate 15 mL centrifuge tube.

-

Dissolution: Add 5.0 mL of deionized water to each tube and vortex until fully dissolved.

-

Free-Basing: Add 1.0 mL of 2 M Sodium Hydroxide solution to each tube. Cap and vortex for 30 seconds.

-

Extraction: Add 5.0 mL of Toluene to each tube. Cap tightly and vortex vigorously for 2 minutes to extract the free amine into the organic layer.

-

Phase Separation: Centrifuge the tubes at 2000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic (Toluene) layer into a 2 mL autosampler vial using a Pasteur pipette.

-

Analysis: Inject 1 µL of the prepared solution into the GC-FID system.

3.1.4 GC-FID Instrumental Parameters

| Parameter | Value |

| GC System | Agilent 8890 GC or equivalent |

| Column | Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent base-deactivated column[7][8] |

| Inlet | Split/Splitless, Split ratio 20:1 |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Oven Program | Initial: 100 °C (hold 2 min) |

| Ramp: 15 °C/min to 280 °C (hold 5 min) | |

| Detector | FID |

| Detector Temp | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

| Injection Volume | 1.0 µL |

This method is ideal for impurity profiling, trace-level quantification, and unequivocal identification of the analyte. Trifluoroacetyl (TFA) derivatization significantly enhances chromatographic performance.

3.2.1 Rationale & Causality

Trifluoroacetic Anhydride (TFAA) reacts with the secondary amine to form a stable, non-polar N-trifluoroacetyl derivative.[3] This chemical modification offers several key advantages:

-

Increased Volatility: The derivative is much more volatile than the underivatized free amine.

-

Reduced Polarity: Eliminates the active hydrogen, preventing interactions with the GC system and producing sharp, symmetrical peaks.[3]

-

Enhanced Sensitivity: The fluorine atoms in the derivative make it highly responsive to electron capture detection (ECD), though for this protocol, we leverage the distinct mass fragmentation pattern for MS identification.[3][5]

-

Structural Confirmation: Mass spectrometry provides a fragmentation pattern ("fingerprint") of the derivatized molecule, allowing for positive identification.

3.2.2 Derivatization Reaction & Workflow

Caption: Workflow for GC-MS analysis via TFAA derivatization.

3.2.3 Step-by-Step Protocol

-

Free Base Preparation: Prepare the sample by following Protocol A, steps 1-7, to obtain the free amine in Toluene.

-

Aliquot for Derivatization: Transfer 100 µL of the Toluene extract into a clean, dry 2 mL autosampler vial with a PTFE-lined cap.

-

Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.

-

Reaction: Cap the vial tightly and place it in a heating block or oven at 60 °C for 20 minutes.[3]

-

Cooling: Remove the vial and allow it to cool to room temperature. The sample is now ready for analysis.

-

Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

3.2.4 GC-MS Instrumental Parameters

| Parameter | Value |

| GC System | Agilent 8890 GC with 5977B MSD or equivalent |

| Column | Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm)[7][8] |

| Inlet | Split/Splitless, Split ratio 30:1 |

| Inlet Temperature | 260 °C |

| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |